

Aprutumab Ixadotin: A Technical Guide to an FGFR2-Targeting Antibody-Drug Conjugate

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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855

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Abstract

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2). It comprises a fully human anti-FGFR2 monoclonal antibody, aprutumab, conjugated to a potent auristatin-based cytotoxic payload, an auristatin W derivative, via a non-cleavable linker. This technical guide provides an in-depth overview of the core components of **aprutumab ixadotin**, its mechanism of action, preclinical efficacy, and the outcomes of its Phase I clinical evaluation. The preclinical data demonstrated significant anti-tumor activity in FGFR2-positive cancer models. However, the first-in-human Phase I trial was terminated due to a narrow therapeutic window and poor tolerability in patients. This document consolidates the available quantitative data, details the experimental protocols employed in its preclinical assessment, and visualizes the key pathways and workflows.

Core Components and Mechanism of Action

Aprutumab ixadotin is a complex molecule designed to selectively deliver a cytotoxic agent to cancer cells expressing FGFR2 on their surface.

- Antibody: Aprutumab (BAY 1179470)

- A fully human monoclonal antibody that specifically targets and binds to the extracellular domain of FGFR2. This high-affinity binding is the first step in the targeted delivery of the cytotoxic payload.
- Target: Fibroblast Growth Factor Receptor 2 (FGFR2)
 - A receptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs), triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1] FGFR2 is frequently overexpressed or amplified in various solid tumors, including gastric and triple-negative breast cancers, making it an attractive target for cancer therapy.
- Payload: Auristatin W Derivative
 - A potent synthetic antineoplastic agent belonging to the auristatin class of microtubule inhibitors. Upon release inside the target cell, it disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The exact structure of the innovative auristatin W derivative used in **aprutumab ixadotin** is not publicly disclosed.
- Linker: Non-cleavable Linker
 - The antibody and payload are connected through a stable, non-cleavable linker. This type of linker is designed to remain intact in the bloodstream, minimizing off-target toxicity. The release of the payload is dependent on the lysosomal degradation of the antibody following internalization of the ADC into the target cell.
- Conjugation Chemistry
 - The linker-payload is conjugated to the aprutumab antibody via lysine side chains. This results in a heterogeneous mixture of ADC molecules with a distribution of drug-to-antibody ratios (DAR), with an average DAR of approximately 4.

Mechanism of Action

The proposed mechanism of action for **aprutumab ixadotin** follows the classical pathway for non-cleavable ADCs:

- **Binding:** The aprutumab component of the ADC binds to FGFR2 on the surface of a cancer cell.
- **Internalization:** The ADC-FGFR2 complex is internalized into the cell through endocytosis.
- **Lysosomal Trafficking:** The endosome containing the ADC-FGFR2 complex fuses with a lysosome.
- **Degradation and Payload Release:** Within the acidic environment of the lysosome, proteases degrade the aprutumab antibody, leading to the release of the auristatin W derivative payload, still attached to the linker and a lysine residue.
- **Cytotoxicity:** The released payload enters the cytoplasm and binds to tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis.

Preclinical Data

The preclinical efficacy of **aprutumab ixadotin** was evaluated in a series of in vitro and in vivo studies.

In Vitro Efficacy

The cytotoxic activity of **aprutumab ixadotin** was assessed against a panel of human cancer cell lines with varying levels of FGFR2 expression.

Cell Line	Cancer Type	FGFR2 Expression	IC50 (nM)
SNU-16	Gastric Cancer	High	0.097 - 0.83
KATO III	Gastric Cancer	High	0.097 - 0.83
MFM-223	Triple-Negative Breast Cancer	High	0.097 - 0.83
SUM-52PE	Breast Cancer	High	0.097 - 0.83
NCI-H716	Colorectal Cancer	High	0.097 - 0.83
MDA-MB-231	Triple-Negative Breast Cancer	Low/Negative	>100-fold less sensitive
KYSE-180	Esophageal Cancer	Low/Negative	>100-fold less sensitive
4T1	Murine Breast Cancer	Low/Negative	>100-fold less sensitive

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

In Vivo Efficacy

The anti-tumor activity of **aprutumab ixadotin** was evaluated in mouse xenograft models using both cell lines and patient-derived tumors.

Model	Cancer Type	Treatment and Dose	Outcome
SNU-16 Xenograft	Gastric Cancer	5 mg/kg, i.v., once weekly	>90% tumor growth inhibition
MFM-223 Xenograft	Triple-Negative Breast Cancer	1 mg/kg and 5 mg/kg, i.v., once weekly	Marked decrease in tumor volume
NCI-H716 Xenograft	Colorectal Cancer	7.5 mg/kg, i.v., once weekly	Notable inhibition of tumor growth
Patient-Derived Xenograft (PDX)	Gastric Cancer	Dose-dependent	Tumor regression
Patient-Derived Xenograft (PDX)	Triple-Negative Breast Cancer	Dose-dependent	Tumor regression

Data summarized from MedChemExpress and other sources referencing preclinical studies.[\[2\]](#)

Clinical Trial Data (NCT02368951)

A first-in-human, open-label, multicenter, Phase I dose-escalation trial was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of **aprutumab ixadotin** in patients with advanced solid tumors known to be FGFR2-positive.

Study Design

- Population: Patients with advanced, refractory solid tumors with known FGFR2 expression.
- Intervention: **Aprutumab ixadotin** administered intravenously on day 1 of a 21-day cycle, with escalating doses starting at 0.1 mg/kg.
- Primary Endpoints: Safety, tolerability, and determination of the MTD.
- Secondary Endpoints: Pharmacokinetics and anti-tumor activity.

Results

The trial was terminated prematurely due to poor tolerability.

Parameter	Result
Number of Patients	20
Dose Cohorts	0.1 mg/kg to 1.3 mg/kg
Maximum Tolerated Dose (MTD)	0.2 mg/kg
Dose-Limiting Toxicities (DLTs)	Thrombocytopenia, proteinuria, corneal epithelial microcysts
Most Common Grade ≥ 3 Adverse Events	Anemia, increased aspartate aminotransferase, proteinuria, thrombocytopenia
Efficacy	One patient with stable disease; no objective responses reported

Data from the publication of the NCT02368951 trial.

Pharmacokinetics

Pharmacokinetic analyses showed that the exposure to **aprutumab ixadotin** and its toxophore metabolite was approximately dose-proportional. The similar pharmacokinetic profiles of the total antibody and the ADC suggested good stability in plasma.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro cytotoxicity of an ADC like **aprutumab ixadotin** using a tetrazolium-based (MTT) assay.^{[3][4]}

- Cell Plating: Seed cancer cells (e.g., SNU-16 for high FGFR2 expression, MDA-MB-231 for low expression) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
- ADC Treatment: Prepare serial dilutions of **aprutumab ixadotin** and a non-targeting control ADC in cell culture medium. Replace the existing medium in the wells with the ADC-containing medium.

- Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

In Vivo Xenograft Model

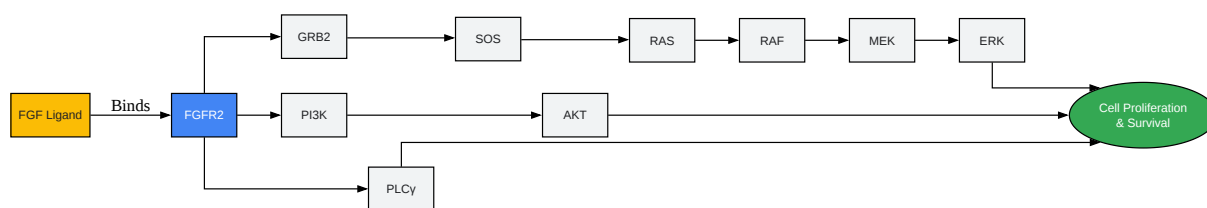
The following is a generalized protocol for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.^{[5][6]}

- Animal Model: Use immunodeficient mice (e.g., NOD-scid or athymic nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ SNU-16 cells) mixed with Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different dose levels of **aprutumab ixadotin**). Administer the treatments intravenously (i.v.) via the tail vein according to the specified schedule (e.g., once weekly).
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

- Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

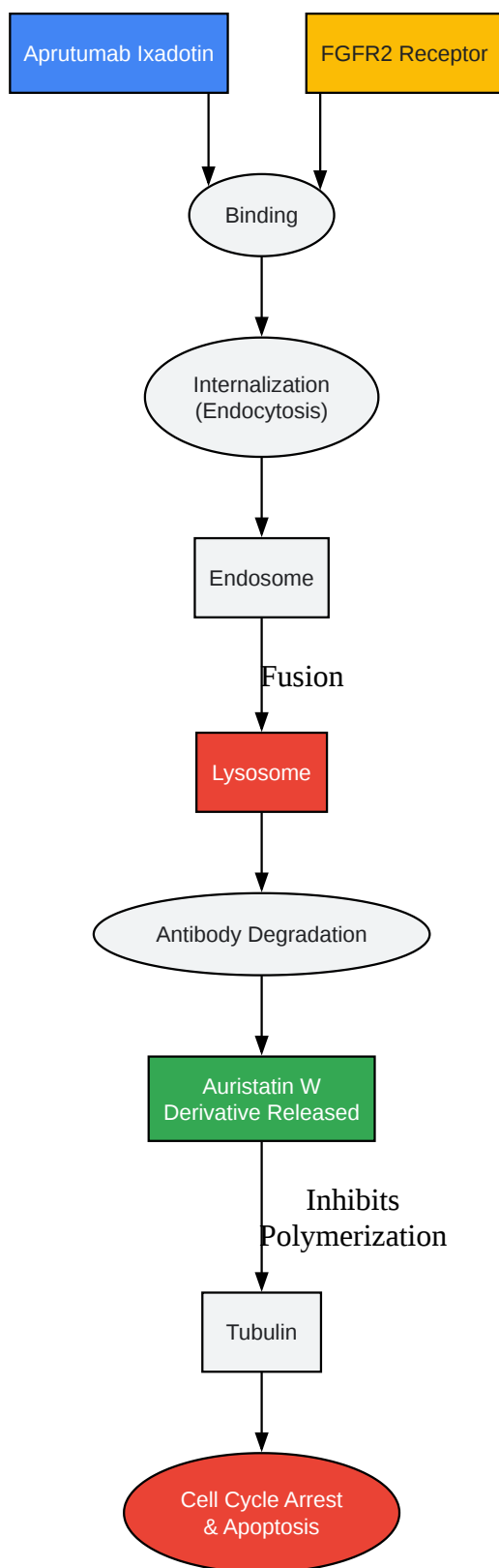
FGFR2 Signaling Pathway



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Caption: Simplified FGFR2 signaling cascade leading to cell proliferation and survival.

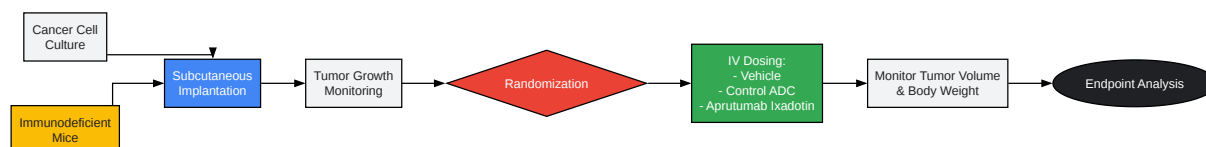
Aprutumab Ixadotin Mechanism of Action Workflow



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Caption: Workflow of **Aprutumab Ixadotin** from cell surface binding to apoptosis induction.

In Vivo Xenograft Experiment Workflow



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Caption: General workflow for an in vivo xenograft efficacy study of an ADC.

Conclusion

Aprutumab ixadotin represents a rationally designed ADC targeting FGFR2, a clinically relevant oncogene. Preclinical studies demonstrated its potent and selective anti-tumor activity in FGFR2-positive cancer models. However, the translation of this preclinical efficacy to a safe and effective clinical agent was unsuccessful, as evidenced by the early termination of the Phase I trial due to unacceptable toxicity at doses below the predicted therapeutic threshold. This case highlights the challenges in ADC development, particularly in predicting clinical toxicity from preclinical models, and underscores the importance of the therapeutic index. The data and methodologies presented in this guide provide a comprehensive overview of the development and initial clinical evaluation of **aprutumab ixadotin** for the scientific community.

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